molecular formula C6H4BrNOS B14036727 5-Bromo-3-methoxythiophene-2-carbonitrile

5-Bromo-3-methoxythiophene-2-carbonitrile

Cat. No.: B14036727
M. Wt: 218.07 g/mol
InChI Key: DPJJJVHYKJEMGA-UHFFFAOYSA-N
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Description

5-Bromo-3-methoxythiophene-2-carbonitrile is a heterocyclic compound that contains a thiophene ring substituted with bromine, methoxy, and nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-3-methoxythiophene-2-carbonitrile typically involves the bromination of 3-methoxythiophene followed by the introduction of a nitrile group. One common method is the bromination of 3-methoxythiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 5-bromo-3-methoxythiophene is then subjected to a cyanation reaction using a reagent like copper(I) cyanide to introduce the nitrile group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-3-methoxythiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-3-methoxythiophene-2-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Bromo-3-methoxythiophene-2-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine, methoxy, and nitrile groups can influence its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-methoxythiophene-3-carbonitrile
  • 3-Bromo-2-methoxythiophene-5-carbonitrile
  • 5-Bromo-3-methoxythiophene-2-carboxaldehyde

Uniqueness

5-Bromo-3-methoxythiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry .

Properties

Molecular Formula

C6H4BrNOS

Molecular Weight

218.07 g/mol

IUPAC Name

5-bromo-3-methoxythiophene-2-carbonitrile

InChI

InChI=1S/C6H4BrNOS/c1-9-4-2-6(7)10-5(4)3-8/h2H,1H3

InChI Key

DPJJJVHYKJEMGA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(SC(=C1)Br)C#N

Origin of Product

United States

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